3-cyano-3-phenylpropanamide
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Overview
Description
3-Cyano-3-phenylpropanamide is an organic compound with the molecular formula C10H10N2O. It belongs to the amide class of chemicals and is characterized by a cyano group (-CN) and a phenyl group (-C6H5) attached to a propanamide backbone. This compound is a white crystalline powder with a melting point of 106-108°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyano-3-phenylpropanamide can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of cyanoacetamide with benzaldehyde in the presence of a base such as triethylamine. The reaction is typically carried out under microwave irradiation, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as marine-derived fungi, has also been explored for the reduction of intermediate compounds to produce this compound under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: 3-Amino-3-phenylpropanamide.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
3-Cyano-3-phenylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 3-cyano-3-phenylpropanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
- 3-Cyano-3-(2,6-dichlorophenyl)-2-oxo-N-phenylpropanamide
- 2-Cyano-3-phenylacrylamide
- 3-Cyano-3-(4-methoxyphenyl)propanamide
Comparison: 3-Cyano-3-phenylpropanamide is unique due to its specific structural features, such as the presence of both a cyano and a phenyl group on the same carbon atom. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of electron-withdrawing groups like chlorine in 3-cyano-3-(2,6-dichlorophenyl)-2-oxo-N-phenylpropanamide can significantly alter its reactivity and biological properties .
Properties
CAS No. |
61324-64-9 |
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Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-cyano-3-phenylpropanamide |
InChI |
InChI=1S/C10H10N2O/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6H2,(H2,12,13) |
InChI Key |
OVGVPADZHRYCLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)N)C#N |
Purity |
95 |
Origin of Product |
United States |
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